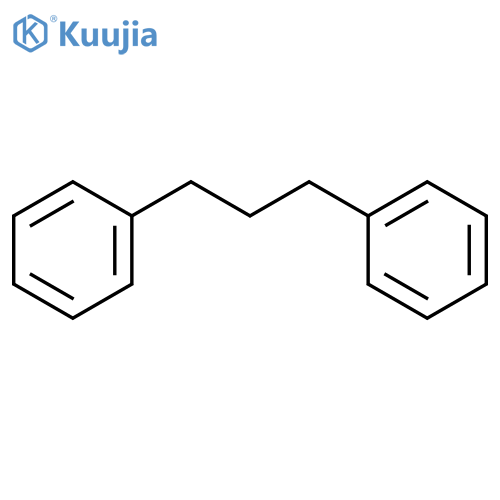Cas no 1081-75-0 (1,3-Diphenylpropane)

1,3-Diphenylpropane structure
商品名:1,3-Diphenylpropane
1,3-Diphenylpropane 化学的及び物理的性質
名前と識別子
-
- 1,3-Diphenylpropane
- DIBENZYLMETHANE
- 3-phenylpropylbenzene
- Benzene, 1,1'- (1,3-propanediyl)bis-
- CHEBI:34060
- Benzene, 1,1'-(1,3-propanediyl)bis- (9CI)
- Benzene, 1,1'-(1,3-propanediyl)bis-
- 1,1'-(1,3-Propanediyl)bisbenzene, 9CI
- NSC-54371
- AMY24270
- Propane,3-diphenyl-
- BS-22670
- 1,3-Diphenyl-Propane
- 3-phenyl-propyl-benzene
- H11752
- (3-Phenylpropyl)benzene
- (3-Phenylpropyl)benzene #
- J-503941
- BAA08175
- Benzene,1,1'-(1,3-propanediyl)bis-
- X3DIQ9W9PO
- DTXSID80862527
- 1081-75-0
- AKOS006230619
- EINECS 214-101-4
- 1,1'-(1,3-propanediyl)bis-benzene
- FT-0606717
- BIDD:ER0294
- 1,1'-(1,3-Propanediyl)bisbenzene
- NSC 54371
- Propane, 1,3-diphenyl- (8CI)
- InChI=1/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H
- 2-methyl benzyl chloride
- CS-0196493
- D1412
- NSC54371
- MFCD00043574
- UNII-X3DIQ9W9PO
- NS00041630
- Q27115781
- Propane, 1,3-diphenyl-
- Benzene,1'-(1,3-propanediyl)bis-
- Methane, ditolyl-
- Propane, 1,3-diphenyl-(8CI)
- Benzene, 1,1'-methylenebis(methyl-
- DTXCID60811275
- Benzene, 1,1'-(1,3-propanediyl)bis-(9CI)
- Benzene, 1,1'-methylenebis(methyl-(9CI)
- DB-080948
- AI3-02450
- 1,1'-Methylenebis(methylbenzene)
- Methylenebis(toluene)
-
- MDL: MFCD00043574
- インチ: InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
- InChIKey: VEAFKIYNHVBNIP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCCC2=CC=CC=C2
- BRN: 2044541
計算された属性
- せいみつぶんしりょう: 196.12500
- どういたいしつりょう: 196.125201
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 0,98 g/cm3
- ゆうかいてん: -20.75°C
- ふってん: 83°C/0.7mmHg(lit.)
- フラッシュポイント: 158-159°C/10mm
- 屈折率: 1.5600
- すいようせい: Not miscible or difficult to mix with water.
- PSA: 0.00000
- LogP: 3.86190
- ようかいせい: 未確定
1,3-Diphenylpropane セキュリティ情報
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
1,3-Diphenylpropane 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1,3-Diphenylpropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D492343-250mg |
1,3-Diphenylpropane |
1081-75-0 | 250mg |
$ 397.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1412-25ml |
1,3-Diphenylpropane |
1081-75-0 | 95.0%(GC) | 25ml |
¥3190.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1412-5ML |
1,3-Diphenylpropane |
1081-75-0 | >95.0%(GC) | 5ml |
¥690.00 | 2024-04-18 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08849-10g |
1,3-Diphenylpropane, 98% |
1081-75-0 | 98% | 10g |
¥4412.00 | 2023-04-12 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155045-5ML |
1,3-Diphenylpropane |
1081-75-0 | 97% | 5ml |
¥699.90 | 2023-09-03 | |
| abcr | AB178637-100g |
1,3-Diphenylpropane, 96%; . |
1081-75-0 | 96% | 100g |
€1163.20 | 2025-02-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CZ336-5ml |
1,3-Diphenylpropane |
1081-75-0 | 95.0%(GC) | 5ml |
¥890.0 | 2023-09-02 | |
| abcr | AB178637-5g |
1,3-Diphenylpropane, 96%; . |
1081-75-0 | 96% | 5g |
€149.90 | 2025-02-18 | |
| Aaron | AR003EA1-25g |
1,3-Diphenylpropane |
1081-75-0 | 98% | 25g |
$322.00 | 2025-02-10 | |
| 1PlusChem | 1P003E1P-5g |
1,3-DIPHENYLPROPANE |
1081-75-0 | 98% | 5g |
$72.00 | 2023-12-26 |
1,3-Diphenylpropane 関連文献
-
Xingpeng Chen,Yelong Lei,Duo Fu,Jiaxi Xu Org. Biomol. Chem. 2021 19 7678
-
Supattra Budsaereechai,Andrew J. Hunt,Yuvarat Ngernyen RSC Adv. 2019 9 5844
-
Xiaobin Zhang,Min Wang,Yicheng Zhang,Lei Wang RSC Adv. 2013 3 1311
-
Bobin Yang,Wei Yao,Xiao-Feng Xia,Dawei Wang Org. Biomol. Chem. 2018 16 4547
-
Christopher Cunningham,Matthew Cloyd,Aimee Phillips,Soha Khan,Katherine Whalen,Tanay Kesharwani Org. Biomol. Chem. 2021 19 4107
1081-75-0 (1,3-Diphenylpropane) 関連製品
- 103-29-7((2-phenylethyl)benzene)
- 538-68-1(1-Pentylbenzene)
- 1078-71-3(Heptylbenzene)
- 2189-60-8(n-Octylbenzene)
- 123-01-3(Dodecylbenzene)
- 123-02-4(Tridecylbenzene)
- 1459-10-5(Tetradecylbenzene)
- 14752-75-1(1-Phenylheptadecane)
- 1633-22-3(tricyclo[8.2.2.2??]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene)
- 1077-16-3(Hexylbenzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1081-75-0)1,3-Diphenylpropane

清らかである:99%
はかる:25g
価格 ($):310.0